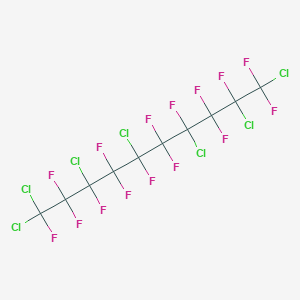
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane is a highly chlorinated and fluorinated organic compound It is characterized by its complex structure, which includes multiple chlorine and fluorine atoms attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane typically involves multiple steps of halogenation. The process begins with the fluorination of a decane derivative, followed by successive chlorination steps. Each halogenation step requires specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in the industrial synthesis of such complex halogenated compounds.
化学反応の分析
Types of Reactions
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated and chlorinated carboxylic acids, while reduction can produce partially dehalogenated hydrocarbons.
科学的研究の応用
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of heavy halogenation on chemical reactivity and stability.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: Its unique structure makes it a candidate for studying drug delivery mechanisms and interactions with biological membranes.
Industry: The compound’s stability and resistance to degradation make it useful in the development of high-performance materials and coatings.
作用機序
The mechanism by which 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s high halogen content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1,1,2,3,3,3-Heptachloropropane: Another highly chlorinated compound with similar halogenation patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane is unique due to its combination of both chlorine and fluorine atoms in a single molecule. This dual halogenation imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable for specific applications where such characteristics are desired.
特性
CAS番号 |
307-41-5 |
|---|---|
分子式 |
C10Cl7F15 |
分子量 |
653.2 g/mol |
IUPAC名 |
1,1,3,5,7,9,10-heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane |
InChI |
InChI=1S/C10Cl7F15/c11-1(18,6(24,25)3(13,20)8(28,29)9(15,16)30)5(22,23)2(12,19)7(26,27)4(14,21)10(17,31)32 |
InChIキー |
ADXLMDOKVQZCOI-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


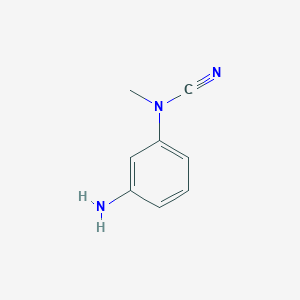
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
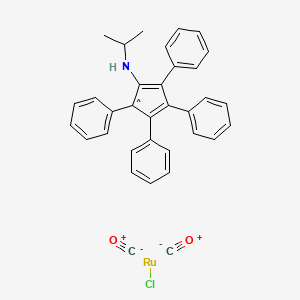


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)


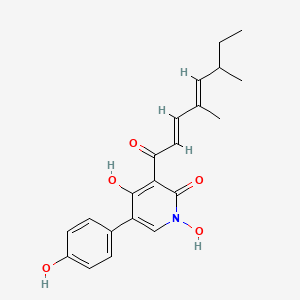
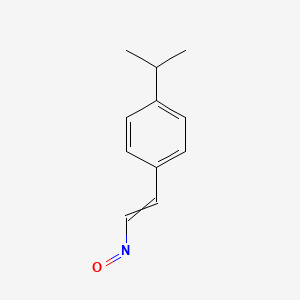


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
